2-Methyl-4-(pyrrolidin-1-yl)pyrimidin-5-ol
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Overview
Description
2-Methyl-4-(pyrrolidin-1-yl)pyrimidin-5-ol is a heterocyclic compound that contains both pyrimidine and pyrrolidine rings. This compound is of significant interest due to its potential pharmacological activities and its role as a building block in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(pyrrolidin-1-yl)pyrimidin-5-ol can be achieved through several methods. One common approach involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by modification of the obtained compound . This method often requires the use of organometallic catalysts and specific reaction conditions to ensure high yield and purity .
Another method involves the formation of the pyrrolidine ring from acyclic precursors, enabling the preparation of this compound in a single step . This approach is based on intramolecular cyclization reactions, which can be catalyzed by various reagents and conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical or industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(pyrrolidin-1-yl)pyrimidin-5-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrimidine ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Organometallic catalysts, trifluoroacetic acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
2-Methyl-4-(pyrrolidin-1-yl)pyrimidin-5-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its effects on cellular processes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(pyrrolidin-1-yl)pyrimidin-5-ol involves its interaction with specific molecular targets and pathways. It acts as an antagonist of the vanilloid receptor 1 and a modulator of the insulin-like growth factor 1 receptor . Additionally, it can inhibit various enzymes, including phosphodiesterase type 5 and isocitrate dehydrogenase 1 . These interactions result in a range of biological effects, such as antioxidative and antibacterial activities .
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-1-yl)pyrimidine: Shares a similar structure but lacks the methyl and hydroxyl groups.
2-Aminopyrimidine: Contains an amino group instead of the pyrrolidinyl group.
Uniqueness
2-Methyl-4-(pyrrolidin-1-yl)pyrimidin-5-ol is unique due to its specific combination of functional groups, which confer distinct pharmacological properties and reactivity. Its ability to interact with multiple molecular targets and pathways makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C9H13N3O |
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Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-methyl-4-pyrrolidin-1-ylpyrimidin-5-ol |
InChI |
InChI=1S/C9H13N3O/c1-7-10-6-8(13)9(11-7)12-4-2-3-5-12/h6,13H,2-5H2,1H3 |
InChI Key |
YGISYYUKFXVHIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=N1)N2CCCC2)O |
Origin of Product |
United States |
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